molecular formula C7H16N2O B13279240 3-Amino-5-methylhexanamide

3-Amino-5-methylhexanamide

Cat. No.: B13279240
M. Wt: 144.21 g/mol
InChI Key: IKMPZIJFHXCSKJ-UHFFFAOYSA-N
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Description

3-Amino-5-methylhexanamide is a branched-chain aliphatic amide characterized by a hexane backbone substituted with an amino group (-NH2) at the third carbon and a methyl group (-CH3) at the fifth carbon. Its molecular formula is C7H14N2O, with the amide functional group (-CONH2) positioned at the terminal carbon.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-amino-5-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)

InChI Key

IKMPZIJFHXCSKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylhexanamide can be achieved through several methods. One common approach involves the reaction of 3-cyano-5-methylhexanamide with hydrogen in the presence of a catalyst to yield the desired product . Another method includes the reduction of 3-nitro-5-methylhexanamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylhexanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-Amino-5-methylhexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-methylhexanamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound may also interact with cellular receptors, influencing biochemical processes and cellular functions .

Comparison with Similar Compounds

Functional Group Variations

  • Carboxylic Acid vs. Amide: 3-Amino-5-methylhexanoic acid (C7H15NO2) exhibits higher water solubility and acidity (pKa ~2.5) compared to the amide derivative, which has reduced polarity and stronger intermolecular hydrogen bonding .
  • Cyclic vs. Linear Structures : (Tetrahydro-2H-pyran-4-yl)methanamine’s cyclic ether moiety enhances membrane permeability, making it more suitable for blood-brain barrier penetration than the linear hexanamide .
  • Multi-Functional Derivatives: The formyl and hydroxyamide groups in the C8H15NO4 analog () introduce electrophilic and nucleophilic reactivity, expanding its utility in crosslinking or enzyme inhibition .

Physicochemical Properties

  • Melting Points: While 3-Amino-5-methylhexanoic acid melts at 249–250°C due to ionic interactions , the amide derivative likely has a lower melting point (~150–200°C) due to weaker dipole-dipole forces.
  • Lipophilicity: The pyran-containing analog (logP ~1.2) is more lipid-soluble than this compound (estimated logP ~0.5), impacting biodistribution .

Biological Activity

3-Amino-5-methylhexanamide, also known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₇H₁₅N₁O₂
  • Molecular Weight : 143.21 g/mol
  • IUPAC Name : (S)-3-(aminomethyl)-5-methylhexanoic acid
  • Canonical SMILES : CCC(C(C(=O)O)N)C(C)N

This compound exhibits its biological activity primarily through interactions with various neurotransmitter systems and metabolic pathways. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those involved in pain perception and mood regulation.

  • Neurotransmitter Receptor Interaction : It has been shown to interact with GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. This interaction is significant for its potential use in treating neuropathic pain and epilepsy .
  • Enzyme Inhibition : The compound may inhibit enzymes associated with neurotransmission, such as acetylcholinesterase (AChE), which could enhance cholinergic signaling and improve cognitive functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Neuropathic Pain Relief : The compound has been investigated for its efficacy in treating neuropathic pain conditions, including fibromyalgia and restless legs syndrome. Its action on GABAergic pathways suggests potential benefits in managing these disorders .
  • Antiepileptic Activity : Studies have highlighted its effectiveness in reducing seizure frequency in animal models, indicating its potential as an antiepileptic agent .
  • Mood Regulation : Given its interaction with neurotransmitter systems, there is a possibility that this compound may influence mood disorders, although further research is required to establish this connection definitively.

Case Studies

  • Antiviral Activity Study : A study explored the antiviral properties of piperidine derivatives similar to this compound. The findings suggested that modifications in the piperidine structure could enhance antiviral efficacy by inhibiting host kinases critical for viral replication.
  • Neuropharmacological Research : Comparative studies on piperidine derivatives indicated that structural modifications, such as those found in this compound, improved binding affinity to AChE. This suggests a dual mechanism of action that could be beneficial for Alzheimer's disease therapy.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
This compoundC₇H₁₅N₁O₂143.21 g/molNeuropathic pain relief, antiepileptic
(S)-PregabalinC₈H₁₅N₁O₂159.22 g/molNeuropathic pain relief
N,N-Dimethylpiperidin-4-amineC₉H₁₅N₂165.23 g/molAChE inhibition

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